

An In-depth Technical Guide to the Environmental Impact of Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Hexyl-2,3-dimethylimidazolium chloride*

Cat. No.: B1585661

[Get Quote](#)

Foreword

Imidazolium-based ionic liquids (ILs), once heralded as "green solvents" due to their negligible vapor pressure and high thermal stability, are now under intense scrutiny regarding their environmental fate and ecotoxicological effects.^{[1][2][3][4]} For researchers, scientists, and drug development professionals who utilize these versatile compounds, a comprehensive understanding of their environmental impact is no longer a peripheral concern but a central tenet of responsible innovation. This guide moves beyond the initial "green" label to provide a nuanced, data-driven exploration of the complex interactions between imidazolium ILs and the biosphere. Our objective is to equip you with the critical knowledge and methodologies necessary to assess, mitigate, and design next-generation imidazolium ILs with improved environmental profiles.

Deconstructing the "Green" Label: A Critical Introduction to Imidazolium Ionic Liquids

Imidazolium ILs are salts with melting points below 100°C, typically composed of an imidazolium cation and a variety of anions.^[2] Their "designer" nature, allowing for the tuning of physicochemical properties by modifying the cation's alkyl substituents and the choice of anion, has driven their widespread application in synthesis, catalysis, and drug delivery.^{[5][6][7]}

However, the very properties that make them attractive, such as their stability, can also contribute to their persistence in the environment.^[3] The initial "green" designation, largely based on their low volatility which reduces air pollution, overlooks their potential to enter aquatic and terrestrial ecosystems through wastewater and other disposal routes.^{[2][4][8]} This guide will dissect the key factors that determine the environmental footprint of imidazolium ILs, focusing on the intricate relationship between their molecular structure and their biological and ecological effects.

Ecotoxicity of Imidazolium Ionic Liquids: A Multi-Trophic Level Perspective

The ecotoxicity of imidazolium ILs is not a monolithic concept; it varies significantly depending on the specific structure of the IL and the organism being tested. A substantial body of evidence now indicates that many imidazolium-based ILs exhibit toxicity towards a wide range of organisms, from microorganisms to vertebrates.^{[2][9][10]}

The Critical Role of the Cation: Alkyl Chain Length as a Key Determinant of Toxicity

A consistent and critical finding across numerous studies is the direct correlation between the length of the alkyl chain on the imidazolium cation and the IL's toxicity.^{[11][12][13][14][15]} Generally, as the alkyl chain elongates, the toxicity of the imidazolium IL increases. This "alkyl chain effect" is attributed to the increased lipophilicity of the cation, which facilitates its interaction with and disruption of cell membranes.

Key Mechanistic Insights:

- **Membrane Disruption:** Longer alkyl chains enhance the ability of the imidazolium cation to intercalate into the lipid bilayers of cell membranes, leading to increased membrane fluidity, loss of integrity, and eventual cell lysis.
- **Mitochondrial Dysfunction:** Imidazolium ILs can target mitochondria, the powerhouses of the cell, disrupting the electron transport chain and leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.

This trend has been observed across various trophic levels:

- Aquatic Organisms:
 - Algae: Studies on freshwater algae like *Scenedesmus quadricauda* and *Chlamydomonas reinhardtii* have shown that increasing the alkyl chain length of 1-alkyl-3-methylimidazolium bromide from butyl to octyl leads to a significant increase in toxicity.[8][16]
 - Crustaceans: For the freshwater crustacean *Daphnia magna*, imidazolium-based ILs have been shown to be more toxic than their sodium salt counterparts, with toxicity increasing with the cation's alkyl chain length.[17]
 - Fish: Acute toxicity studies on zebrafish (*Danio rerio*) have demonstrated that the 50% lethal concentration (LC50) of 1-alkyl-3-methylimidazolium nitrates decreases as the alkyl chain length increases from ethyl to dodecyl.[12]
- Microorganisms:
 - Bacteria: The Microtox® assay, which uses the bioluminescent bacterium *Vibrio fischeri*, has been widely employed to demonstrate the positive correlation between alkyl chain length and toxicity for imidazolium ILs.[11][14]
 - Fungi: While some fungi show potential for IL biodegradation, higher concentrations and longer alkyl chains can inhibit microbial activity.[18][19]
- Plants: Imidazolium ILs can inhibit seed germination and plant growth, with the effect being more pronounced at higher concentrations.[18][20][21]

The Influence of the Anion: A Secondary but Significant Factor

While the cation, particularly its alkyl chain, is the primary driver of toxicity, the anion also plays a role, albeit a more nuanced one.[9][12] The effect of the anion on toxicity is generally less pronounced than that of the cation.[11][14] However, certain anions, particularly fluorinated ones like hexafluorophosphate (PF_6^-) and bis(trifluoromethylsulfonyl)imide (NTf_2^-), can contribute to increased toxicity and may also lead to the formation of persistent and toxic hydrolysis products in the environment.[4][9]

Quantitative Ecotoxicity Data

The following table summarizes representative ecotoxicity data for a selection of imidazolium ionic liquids, illustrating the impact of alkyl chain length.

Ionic Liquid	Organism	Endpoint	Value (mg/L)	Reference
1-Butyl-3-methylimidazolium bromide ([C ₄ mim]Br)	Scenedesmus quadricauda	EC ₅₀	13.23	[8]
1-Hexyl-3-methylimidazolium bromide ([C ₆ mim]Br)	Scenedesmus quadricauda	EC ₅₀	0.005-13.23	[8]
1-Octyl-3-methylimidazolium bromide ([C ₈ mim]Br)	Scenedesmus quadricauda	EC ₅₀	0.005	[8]
1-Ethyl-3-methylimidazolium nitrate ([C ₂ mim]NO ₃)	Danio rerio (zebrafish)	LC ₅₀	>1000	[12]
1-Dodecyl-3-methylimidazolium nitrate ([C ₁₂ mim]NO ₃)	Danio rerio (zebrafish)	LC ₅₀	<10	[12]
1-Butyl-3-methylimidazolium chloride ([C ₄ mim]Cl)	Daphnia magna	LC ₅₀	8.03-19.91	[17]

EC₅₀: The concentration that causes a 50% effect (e.g., inhibition of growth). LC₅₀: The concentration that is lethal to 50% of the test population.

Biodegradability of Imidazolium Ionic Liquids: The Challenge of Persistence

The biodegradability of imidazolium ILs is a critical factor in determining their long-term environmental impact. While some ILs can be degraded by microorganisms, many are resistant to biodegradation, leading to their persistence in soil and water.[\[2\]](#)[\[11\]](#)[\[14\]](#)[\[22\]](#)

Structural Features Influencing Biodegradability

The molecular structure of imidazolium ILs plays a crucial role in their susceptibility to microbial degradation.

- **Alkyl Chain Length:** In contrast to its effect on toxicity, a longer alkyl side chain can, in some cases, enhance the primary biodegradation of the imidazolium cation.[\[23\]](#)[\[24\]](#)[\[25\]](#) This is because the alkyl chain can serve as a point of initial enzymatic attack by microorganisms. However, complete mineralization (the breakdown of the entire molecule into CO₂, water, and inorganic salts) is often slow or incomplete.
- **The Imidazolium Ring:** The imidazolium ring itself is generally recalcitrant to microbial degradation.[\[19\]](#)[\[23\]](#)[\[24\]](#) This is a significant concern, as it means that even if the alkyl chains are biodegraded, the core imidazolium structure may persist in the environment.
- **Functional Groups:** The introduction of functional groups, such as ester or ether linkages, into the alkyl side chains can significantly enhance biodegradability by providing more susceptible sites for enzymatic cleavage.[\[19\]](#)

Experimental Assessment of Biodegradability

Standardized tests are used to assess the biodegradability of chemicals. A common method is the measurement of the Biochemical Oxygen Demand (BOD), which quantifies the amount of dissolved oxygen consumed by microorganisms to break down an organic substance.[\[11\]](#)[\[14\]](#)

Experimental Protocol: BOD₅ Test for Imidazolium IL Biodegradability

- Preparation of the Test System:
 - Prepare a mineral medium containing essential nutrients for microbial growth.

- Obtain an inoculum of microorganisms, typically from activated sludge from a wastewater treatment plant.
- Add a known concentration of the imidazolium IL to the test flasks.
- Include control flasks: a blank (inoculum and medium only), a positive control with a readily biodegradable substance (e.g., sodium benzoate), and an abiotic control (IL and medium without inoculum) to account for any non-biological degradation.

- Incubation:
 - Incubate the flasks in the dark at a constant temperature (e.g., 20°C) for a specified period, typically 5 days (BOD₅) or 28 days for ready biodegradability tests.
- Measurement of Oxygen Consumption:
 - Measure the dissolved oxygen concentration at the beginning and end of the incubation period using an oxygen electrode or a respirometer.
- Calculation of Biodegradability:
 - Calculate the BOD as the difference in dissolved oxygen concentration.
 - Express the biodegradability as a percentage of the theoretical oxygen demand (ThOD) of the test substance.

Interpretation: According to OECD guidelines, a substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 28-day window. Many imidazolium ILs with short alkyl chains fail to meet this criterion.[11][14]

The Role of Microbial Consortia and Fungi

Activated sludge, a complex consortium of bacteria, protozoa, and fungi, is often used to assess the biodegradability of ILs.[23][25] While bacteria are key players, fungi have also been shown to contribute to the degradation of some ILs, although their role is still being fully elucidated.[19]

Environmental Fate and Transport: Where Do Imidazolium ILs Go?

Due to their high water solubility, imidazolium ILs have the potential to be mobile in the environment.[\[26\]](#) Their fate and transport are governed by several processes:

- Sorption: Imidazolium cations can sorb to soil and sediment particles, which can reduce their mobility in groundwater but also make them less available for biodegradation.[\[22\]](#) The extent of sorption is influenced by the soil's organic matter content and the IL's alkyl chain length (longer chains tend to sorb more strongly).
- Leaching: The high water solubility of many imidazolium ILs means they can leach through the soil profile and potentially contaminate groundwater.
- Bioaccumulation: There is a potential for imidazolium ILs, particularly those with longer alkyl chains, to bioaccumulate in organisms. However, more research is needed in this area.

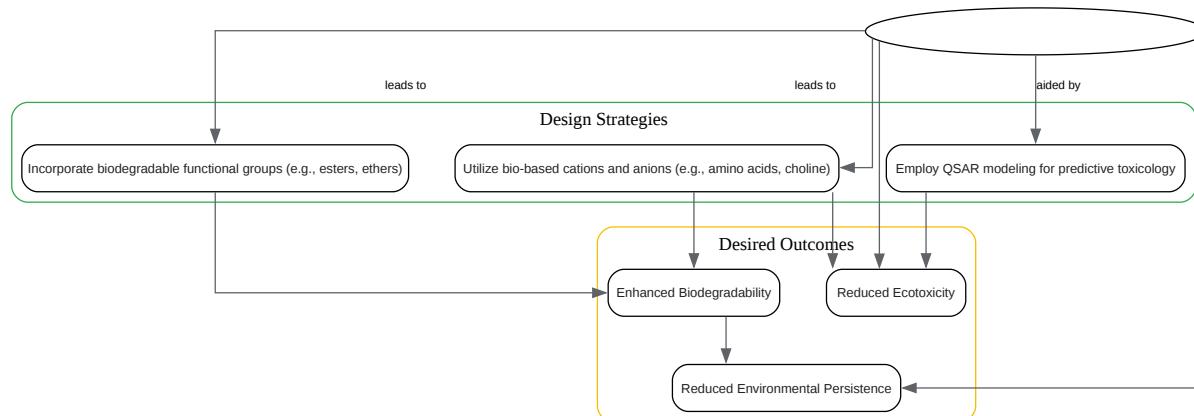
Experimental Workflow: Assessing Soil Sorption of Imidazolium ILs

[Click to download full resolution via product page](#)

Caption: Workflow for determining the soil sorption coefficient of imidazolium ILs.

Analytical Methodologies for Environmental Monitoring

The ability to detect and quantify imidazolium ILs in environmental matrices is crucial for understanding their fate and exposure levels. Several analytical techniques have been developed for this purpose.[27][28]


- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or mass spectrometry (MS) detection is a common method for separating and quantifying imidazolium cations.[27]
- Capillary Electrophoresis (CE): CE offers high separation efficiency and is another valuable tool for the analysis of ionic ILs.[27]
- Solid-Phase Extraction (SPE): SPE is often used as a pre-concentration and clean-up step for environmental samples prior to HPLC or CE analysis, which is necessary to achieve the low detection limits required for environmental monitoring.[27]

The Path Forward: Designing Greener Imidazolium Ionic Liquids and Future Perspectives

The growing body of knowledge on the environmental impact of imidazolium ILs is driving the development of "greener" alternatives.[29][30][31] Key strategies for designing more environmentally benign ILs include:

- Incorporating Biodegradable Moieties: Introducing ester, ether, or amide functionalities into the alkyl side chains can significantly improve biodegradability.
- Utilizing Bio-based Cations and Anions: The use of cations and anions derived from renewable resources, such as amino acids, sugars, and choline, can lead to ILs with lower toxicity and better biodegradability.[29][32]
- Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be used to predict the toxicity and biodegradability of new ILs based on their molecular structure, allowing for the in-silico screening of candidates before they are synthesized.

Logical Relationship: Designing Greener Imidazolium ILs

[Click to download full resolution via product page](#)

Caption: Key strategies for the design of greener imidazolium ionic liquids.

Conclusion: A Call for a Life-Cycle Approach

The journey of imidazolium ionic liquids from "green solvents" to chemicals with a recognized, complex environmental impact underscores the importance of a holistic, life-cycle approach to chemical design and assessment. For researchers and professionals in drug development and other scientific fields, it is imperative to look beyond the immediate application and consider the ultimate fate and effects of these compounds. By integrating the principles of green chemistry, employing robust ecotoxicological and biodegradability testing, and embracing innovative design strategies, we can harness the remarkable potential of imidazolium ILs while safeguarding the health of our planet.

References

- Latała, A., Nędzi, M., & Stepnowski, P. (2005). Toxicity of imidazolium ionic liquids to freshwater algae. *Green Chemistry*, 7(8), 575-580. [\[Link\]](#)

- Grzonkowska, M., & Cygański, A. (2015). Mobility and biodegradability of an imidazolium based ionic liquid in soil and soil amended with waste sewage sludge. *Environmental Science: Processes & Impacts*, 17(8), 1462-1469. [\[Link\]](#)
- García, M. T., Ribosa, I., Pérez, J., & Manresa, A. (2008). Toxicity and biodegradability of imidazolium ionic liquids. *Ecotoxicology and Environmental Safety*, 104, 114-119. [\[Link\]](#)
- Stepnowski, P. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. In *Ionic Liquids II* (pp. 1-12). American Chemical Society. [\[Link\]](#)
- Magina, S., Barros-Timmons, A., & Evtuguin, D. V. (2021). Evaluating the hazardous impact of ionic liquids – Challenges and opportunities.
- Kulacki, K. J., & Lamberti, G. A. (2008). Acute and chronic toxicity of imidazolium-based ionic liquids on *Daphnia magna*. *Environmental Toxicology and Chemistry*, 27(1), 202-207. [\[Link\]](#)
- Reinst. (2025). Toxicology and regulatory status of ionic liquids.
- Salgado, J., Teijeira, T., & Carballo, R. (2017). New insight into the environmental impact of two imidazolium ionic liquids. Effects on seed germination and soil microbial activity. *Chemosphere*, 185, 1076-1083. [\[Link\]](#)
- Salgado, J., Teijeira, T., & Carballo, R. (2017). New insight into the environmental impact of two imidazolium ionic liquids. Effects on seed germination and soil microbial activity.
- Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Ionic Liquids Toxicity—Benefits and Threats. *ChemSusChem*, 10(14), 2964-2980. [\[Link\]](#)
- Liwarska-Bizukojc, E., Gendaszewska, D., & Stevens, C. V. (2015). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. *Water, Air, & Soil Pollution*, 226(11), 374. [\[Link\]](#)
- Ranke, J., Möller, K., Stock, F., Bottin-Weber, U., Poczobutt, J., Hoffmann, J., ... & Jastorff, B. (2004). Influence of alkyl chain length on toxicity of ionic liquids in promyelocytic leukemia rat cells.
- García, M. T., Ribosa, I., Pérez, J., & Manresa, A. (2008). Toxicity and biodegradability of imidazolium ionic liquids.
- Latała, A., Nędzi, M., & Stepnowski, P. (2005). Toxicity of imidazolium ionic liquids to freshwater algae.
- Reinst. (n.d.). Ionic Liquids: The Future of Green Chemistry in India's Research Landscape. Reinst. [\[Link\]](#)
- García, M. T., Ribosa, I., Pérez, J., & Manresa, A. (2007). Toxicity and biodegradability of imidazolium ionic liquids. *ElectronicsAndBooks*. [\[Link\]](#)
- Semantic Scholar. (n.d.). Toxicity and biodegradability of imidazolium ionic liquids. Semantic Scholar. [\[Link\]](#)

- Biczak, R., Pawłowska, B., Bałczewski, P., & Rychter, P. (2014).
- Gutarowska, B., Matusiak, K., & Kręgiel, D. (2023).
- Magina, S., Barros-Timmons, A., & Evtuguin, D. V. (2021). Evaluating the hazardous impact of ionic liquids - Challenges and opportunities. PubMed. [\[Link\]](#)
- Wang, X., Chen, C., & Li, F. (2015). Transport of Imidazolium-Based Ionic Liquids With Different anion/cation Species in sand/soil Columns. PubMed. [\[Link\]](#)
- Liwarska-Bizukojc, E., Gendaszewska, D., & Stevens, C. V. (2015). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms.
- Liwarska-Bizukojc, E., Gendaszewska, D., & Stevens, C. V. (2015). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. PubMed. [\[Link\]](#)
- Magina, S., Barros-Timmons, A., & Evtuguin, D. V. (2021). Evaluating the hazardous impact of ionic liquids - Challenges and opportunities. Semantic Scholar. [\[Link\]](#)
- Reinst. (n.d.). Environmental Risk of Ionic Liquids: A Guide for Indian Researchers.
- Pham, T. P. T., Cho, C. W., & Yun, Y. S. (2010). Environmental Application, Fate, Effects and Concerns of Ionic Liquids: A Review.
- ResearchGate. (n.d.). Environmental Application, Fate, Effects, and Concerns of Ionic Liquids: A Review.
- Thuy Pham, T. P., Cho, C. W., & Yun, Y. S. (2010). Environmental Fate and Toxicity of Ionic Liquids: A Review.
- Al-Akayleh, F., Al-Remawi, M., & Agha, A. S. A. (2023). Applications and Risk Assessments of Ionic Liquids in Chemical and Pharmaceutical Domains: An Updated Overview.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Future of Green Chemistry: Ionic Liquids in Sustainable Industrial Processes. NINGBO INNO PHARMCHEM CO.,LTD.. [\[Link\]](#)
- Kotha, S., & Lahiri, K. (2009). Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. PMC. [\[Link\]](#)
- Stepnowski, P. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?.
- Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future.
- Petkovic, M., Seddon, K. R., Rebelo, L. P. N., & Pereira, C. S. (2011).
- Wang, Y., Li, Y., & Zhang, S. (2018). Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 196, 219-226. [\[Link\]](#)
- Ghose, T. K., & Kalra, M. K. (2016). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. *Frontiers in Chemistry*, 4, 38. [\[Link\]](#)
- Singh, T., & Kumar, A. (2014). Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. *Physical Chemistry Chemical Physics*, 16(26), 13491-13501. [\[Link\]](#)

- Physionyx. (n.d.). Exploring the Chemistry and Applications of Imidazolium Ionic Liquids. Physionyx. [Link]
- Ferreira, H. N., & Ferreira, C. S. R. (2021). Ionic Liquids in Drug Delivery. MDPI. [Link]
- Dupont, J., & Scholten, J. D. (2024).
- Chen, Y. C., Chen, Y. H., & Chen, Y. C. (2022).
- Hallett, J. P., & Welton, T. (2011).
- Michocka, K., & Ciesielski, W. (2023). Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis. MDPI. [Link]
- Stepnowski, P., & Zaleska-Chmielewska, A. (2007). Investigation on the behaviour of imidazolium ionic liquids in the environment. Gdańsk University. [Link]
- CONICET. (n.d.). State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. CONICET. [Link]
- Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Toxicology and regulatory status of ionic liquids [eureka.patsnap.com]
- 2. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. updates.reinste.com [updates.reinste.com]
- 4. researchgate.net [researchgate.net]
- 5. Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physionyx.com [physionyx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toxicity of imidazolium ionic liquids to freshwater algae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]

- 10. Evaluating the hazardous impact of ionic liquids - Challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (*Danio rerio*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ACUTE AND CHRONIC TOXICITY OF IMIDAZOLIUM-BASED IONIC LIQUIDS ON DAPHNIA MAGNA - ProQuest [proquest.com]
- 18. New insight into the environmental impact of two imidazolium ionic liquids. Effects on seed germination and soil microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Mobility and biodegradability of an imidazolium based ionic liquid in soil and soil amended with waste sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Transport of imidazolium-based ionic liquids with different anion/cation species in sand/soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. updates.reinste.com [updates.reinste.com]
- 30. nbinno.com [nbinno.com]
- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Environmental Impact of Imidazolium Ionic Liquids]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585661#environmental-impact-of-imidazolium-ionic-liquids>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com